Quercitol

Beschreibung

Classification and Stereoisomerism within the Cyclitol Family

The structural diversity of cyclitols arises from the potential for numerous stereoisomers, dictated by the spatial arrangement of the hydroxyl groups relative to the plane of the cyclohexane (B81311) ring. wikipedia.org This isomerism is a defining characteristic of the family and is crucial for understanding the distinct properties of each compound.

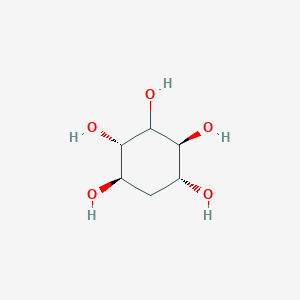

Quercitols are a family of cyclohexanepentanols, which are a subclass of cyclitols. acs.orgacs.org The quercitol family is characterized by a six-membered carbon ring with five hydroxyl (-OH) substituents. Theoretically, this structure allows for 16 different stereoisomers. acs.orgacs.orggoogle.com These isomers are categorized into four symmetric, or meso, compounds and six pairs of optically active enantiomers. acs.orgacs.org The naturally occurring (+)-proto-Quercitol is one of the most well-known members of this family and is often referred to simply as this compound in a narrower sense. google.comwikipedia.org

The specific arrangement of hydroxyl groups above or below the plane of the cyclohexane ring defines the unique identity of each this compound isomer. The stereochemical relationships between (+)-proto-Quercitol and several other key isomers are detailed below.

(+)-proto-Quercitol is the dextrorotatory, naturally occurring isomer, also known as d-Quercitol or Acorn Sugar. wikipedia.orgnih.gov Its systematic IUPAC name is (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol. nih.govcymitquimica.com

(−)-proto-Quercitol is the enantiomer of (+)-proto-Quercitol, meaning it is its non-superimposable mirror image. It has been identified as a principal compatible solute synthesized endogenously by certain osmotolerant thraustochytrids, a type of marine protist. nih.gov

(−)-vibo-Quercitol is a diastereomer of (+)-proto-Quercitol. It is a deoxyinositol (1L-1,2,4/3,5-cyclohexanepentol) that occurs naturally in plants like oak species and Gymnema sylvestre. researchgate.netresearchgate.netnih.govnih.gov

scyllo-Quercitol , another stereoisomer, is systematically known as 2-deoxy-myo-inositol or cyclohexane-1r,2t,3c,4t,5c-pentaol. researchgate.netnih.govalfa-chemistry.com It is a stereoisomer of (-)-vibo-quercitol and can be produced from 2-deoxy-scyllo-inosose (B3429959) through enzymatic reduction. researchgate.netnih.gov

(+)-epi-Quercitol is also a diastereomer of (+)-proto-Quercitol. medchemexpress.com Its systematic IUPAC name is (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentaol. sigmaaldrich.com

Below is an interactive data table summarizing the key stereoisomers discussed:

The nomenclature of cyclitols has evolved to systematically describe their complex stereochemistry. A foundational method was devised by Maquenne in 1900, which used a fractional notation. qmul.ac.ukiupac.org In this system, numerals in the numerator represent substituents above the ring's plane, while those in the denominator represent substituents below it. qmul.ac.ukiupac.org Later systems were developed to provide a more logical and self-consistent nomenclature, eventually leading to the current IUPAC recommendations which use prefixes like D or L to specify the absolute configuration of enantiomers. qmul.ac.uk

The prefix "proto-" in (+)-proto-Quercitol is used historically to denote the first-discovered or most common isomer of a natural product. (+)-proto-Quercitol was first isolated from acorns of the oak tree (Quercus species), which is reflected in its common names "this compound" (from Quercus) and "acorn sugar". wikipedia.orgnih.govacs.org Therefore, "proto" designates it as the primary, naturally occurring form of this compound.

Academic Significance and Research Trajectories

(+)-proto-Quercitol holds considerable academic and research interest, primarily due to its natural abundance and its nature as a chiral building block. acs.orgnih.govcapes.gov.br Its defined stereochemistry makes it a valuable starting material for the stereoselective synthesis of other complex molecules.

Key research trajectories involving (+)-proto-Quercitol include:

Chiral Synthon: It serves as an effective and enantiomerically pure starting material for the synthesis of other cyclitols and their analogues. nih.govcapes.gov.br For instance, researchers have described its use in the concise synthesis of (+)-conduritol F, (+)-chiro-inositol, and (+)-epi-inositol. nih.gov

Synthesis of Bioactive Compounds: Because of its structural similarity to glucose, (+)-proto-Quercitol has been investigated as a versatile chiral synthon for generating diverse structural features in the development of antidiabetic agents. acs.org

Development of Synthetic Routes: Significant effort has been directed towards developing efficient and practical methods for its synthesis. One notable approach is the highly stereoselective total synthesis of (+)-proto-Quercitol from the naturally abundant (−)-shikimic acid. acs.orgacs.org Other synthetic routes have started from cyclohexa-1,4-diene. nih.gov

Industrial and Pharmaceutical Exploration: Research extends to its potential applications in various industries. It is explored for its potential as a natural sweetener and flavor enhancer in the food industry and as an ingredient in dietary supplements aimed at metabolic health. chemimpex.com

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197609 | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-73-3 | |

| Record name | (+)-Quercitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Quercitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution Patterns

Botanical Sources and Plant Families

The occurrence of (+)-proto-Quercitol has been specifically identified in several plant species, highlighting its presence across different botanical classifications.

Presence in Quercus Species

(+)-proto-Quercitol is notably present in species belonging to the Quercus genus, commonly known as oaks. researchgate.netnih.govwikipedia.orgcsic.es It was first discovered in oak acorns. nih.govchempedia.info Research indicates that proto-quercitol is an abundant deoxy-inositol in all Quercus species studied and has been proposed as a marker for products aged in oak barrels, such as wines. csic.esoeno-one.eu Studies analyzing cyclitols in different Quercus species have confirmed the presence of proto-quercitol in both wood and leaves. csic.es While concentrations can vary between leaves and wood and depending on the season for leaves, proto-quercitol generally shows a consistent profile across different Quercus species and subgenera. csic.es

Identification in Arfeuillea arborescens

(+)-proto-Quercitol has been identified and isolated from the stems of Arfeuillea arborescens Pierre. researchgate.nethilarispublisher.comchula.ac.thscinews.uzunisi.it Chemical investigations of the stems of this plant have revealed (+)-proto-Quercitol as one of the compounds present in crude extracts. chula.ac.th

Detection in Eucalyptus Species

While the levorotary isomer, (-)-proto-quercitol, was first discovered in Eucalyptus populnea leaves, the presence of quercitol (sometimes used generically for both stereoisomers) has been reported in salt- and drought-tolerant species of Eucalyptus. nih.govchempedia.infonih.govdntb.gov.ua One study specifically detected proto-quercitol in 17 species of Eucalyptus (subgenus Symphyomyrtus). csic.es The accumulation of cyclitols, including proto-quercitol, in Eucalyptus species appears to be related to their adaptation to dry and saline environments, suggesting a role as compatible solutes. semanticscholar.org

Isolation from Anthemis cretica subsp. petraea

Proto-quercitol has been isolated from Anthemis cretica subsp. petraea. semanticscholar.orgaimspress.com Its identification in this species was achieved through spectroscopic and spectrometric techniques. aimspress.com The presence of proto-quercitol in Anthemis cretica subsp. petraea may be linked to the plant's adaptation to extreme environmental conditions, potentially aiding in osmotic regulation. semanticscholar.orgaimspress.com

Occurrence in Albertisia delagoensis

(+)-proto-Quercitol has been isolated from Albertisia delagoensis (N.E.Br.) Forman, a member of the Menispermaceae family. wikidata.orgethnobotanyjournal.org

Other Documented Plant Sources

Beyond the specifically mentioned species, (+)-proto-Quercitol has been reported to exist in many other plant species. acs.org this compound (including potentially (+)-proto-Quercitol) has also been reported in Gymnema sylvestre, Cyclea tonkinensis, and Viscum album. nih.govresearchgate.netwikipedia.orgwikidata.orgresearchgate.net

Here is a summary of documented plant sources:

| Plant Species | Plant Family | Part(s) Where Found | Reference(s) |

| Quercus species (Oak) | Fagaceae | Acorns, Wood, Leaves | researchgate.netnih.govchempedia.infowikipedia.orgcsic.es |

| Arfeuillea arborescens | Sapindaceae | Stems | researchgate.nethilarispublisher.comchula.ac.thscinews.uzunisi.it |

| Eucalyptus species | Myrtaceae | Leaves, Various | nih.govchempedia.infocsic.esnih.govdntb.gov.ua |

| Anthemis cretica subsp. petraea | Asteraceae | Not specified | semanticscholar.orgaimspress.com |

| Albertisia delagoensis | Menispermaceae | Not specified | wikidata.orgethnobotanyjournal.org |

| Gymnema sylvestre | Apocynaceae | Not specified | researchgate.netwikipedia.orgresearchgate.net |

| Cyclea tonkinensis | Menispermaceae | Not specified | nih.govwikidata.org |

| Viscum album | Santalaceae | Not specified | nih.govwikidata.org |

Occurrence in Biological Matrices Beyond Plants

(+)-proto-Quercitol has been identified in several biological sources apart from its known presence in Quercus (oak) species and Gymnema sylvestre. wikipedia.org Its occurrence in these diverse matrices highlights its broader distribution in nature.

Detection in Honeydew Honey

(+)-proto-Quercitol, often referred to simply as this compound in this context, has been detected in honeydew honey. researchgate.netepa.gov Research indicates that this compound is present in a wide concentration range in honeys primarily sourced from honeydew, particularly oak honeydew. researchgate.netepa.gov In contrast, its concentration is significantly lower or absent in nectar honeys. researchgate.netepa.gov This suggests a potential relationship between this compound levels and the presence of Quercus species as a honeydew source, although further research is needed to confirm this association. researchgate.netepa.gov The detection of this compound in honeydew honey can serve as a taxonomic marker for honeydew originating from the genus Quercus. researchgate.netresearchgate.net Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, have been used to identify and quantify this compound in honey samples, based on the signals of its methylene (B1212753) group. researchgate.netresearchgate.net

Here is a summary of this compound concentrations observed in different honey types:

| Honey Type | This compound Concentration ( g/100 g) |

| Honeydew Honey | 0.01 – 1.50 |

| Nectar Honey | Never higher than 0.01 |

Presence in Wines Aged in Oak Barrels

(+)-proto-Quercitol has been found in wines that have undergone aging in oak wood barrels. wikipedia.orgresearchgate.net This compound is considered a specific deoxyinositol of Quercus species and is regarded as a good marker for wines aged in oak. researchgate.net The transfer of compounds from oak wood to wine during aging is a known phenomenon that influences the wine's composition and sensory characteristics. mdpi.comiastate.edu Oak wood is characterized by its richness in deoxyinositols, with proto-quercitol being particularly abundant in Quercus species. researchgate.netcapes.gov.br The presence and concentration of proto-quercitol in wine can be utilized to characterize and differentiate woods of different botanical origins used in the aging process. researchgate.netcapes.gov.br

Accumulation in Osmotolerant Microorganisms (e.g., Schizochytrium sp.)

Endogenously synthesized (-)-proto-quercitol, the enantiomer of (+)-proto-quercitol, has been identified as a principal compatible solute in osmotolerant microorganisms, specifically in Schizochytrium sp. strain S8 (ATCC 20889) and other related thraustochytrids. nih.govnih.govdntb.gov.uantnu.noresearchgate.net Compatible solutes are organic compounds accumulated by cells to balance external osmotic pressure without interfering with cellular metabolism. Research has shown that the cellular content of (-)-proto-quercitol in these microorganisms increases with increasing NaCl concentration in the growth medium. nih.govnih.govdntb.gov.uaresearchgate.net This accumulation highlights the role of (-)-proto-quercitol as a potent osmolyte system in these organisms, enabling them to tolerate high osmotic stress. nih.gov

Detailed research findings on the accumulation in Schizochytrium sp. strain S8 and strain T66 (a related osmotolerant isolate) demonstrate that (-)-proto-quercitol is the dominating compatible solute across various NaCl concentrations tested (0.25 to 1.0 M). nih.govnih.govdntb.gov.uaresearchgate.net For instance, cells of strain S8 and T66 subjected to stress with 1.0 M NaCl accumulated approximately 500 μmol of (-)-proto-quercitol per gram of dry weight. nih.govnih.govdntb.gov.uaresearchgate.net Glycine (B1666218) betaine (B1666868) was also found as a principal compatible solute, but at lower concentrations (around 100 μmol per gram dry weight under the same conditions). nih.govnih.govdntb.gov.uaresearchgate.net The identification and quantification of these compatible solutes were performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectroscopy. nih.govnih.govdntb.gov.uaresearchgate.net

Here is a table illustrating the accumulation of compatible solutes in Schizochytrium sp. strains under osmotic stress:

| Strain | NaCl Concentration (M) | (-)-proto-Quercitol (μmol/g dry weight) | Glycine Betaine (μmol/g dry weight) |

| Schizochytrium sp. S8 | 1.0 | ~500 | ~100 |

| Strain T66 | 1.0 | ~500 | ~100 |

Note: The data presented for Schizochytrium sp. pertains to the accumulation of (-)-proto-quercitol, the enantiomer of (+)-proto-quercitol.

Advanced Methodologies for Isolation and Enrichment

Chromatographic Separation Techniques

Chromatography plays a crucial role in separating (+)-proto-Quercitol from other structurally similar compounds, particularly its stereoisomers.

Column chromatography is a widely used technique for the separation and purification of various compounds, including cyclitols like (+)-proto-Quercitol researchgate.netresearchgate.netlibretexts.org. This method involves a stationary phase packed into a column and a mobile phase that carries the sample through the column. Separation is achieved based on differential interactions between the analytes and the stationary and mobile phases.

Different types of stationary phases can be employed in column chromatography for the separation of quercitol isomers. Silica (B1680970) gel is a common stationary phase used in normal-phase chromatography. For instance, this compound pentaacetate, a derivative of proto-quercitol, has been fractionated from impurities over silica gel using a mixture of pentane (B18724) and ethyl acetate (B1210297) as solvents nih.gov.

In the context of separating this compound stereoisomers, including (+)-proto-quercitol, various column chromatography approaches have been explored. Successive column chromatography on different stationary phases such as Diaion HP-20, silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 columns, in conjunction with reversed-phase HPLC, has been used to isolate compounds, including this compound isomers, from plant extracts researchgate.net. The choice of stationary phase and mobile phase composition is critical for achieving effective separation of closely related stereoisomers.

Ion exchange chromatography (IEC) is a powerful technique for separating charged molecules based on their electrostatic interactions with a charged stationary phase uni.lugsconlinepress.combio-rad.com. While cyclitols like (+)-proto-Quercitol are neutral molecules, IEC can be utilized, often in modified forms or in conjunction with other methods, for their purification, particularly from complex biological mixtures that may contain charged impurities.

One approach involves treating culture solutions or extracts with activated carbon or ion exchange resins to remove most impurities other than this compound google.com. Subsequently, a combination of ion exchange resin column chromatography and other methods like recrystallization can be employed for the isolation of the target product google.com.

A method described for separating this compound isomers, including (+)-proto-quercitol, involves packing a column with a strong basic ion exchange resin in the boric acid form google.com. By gradually increasing the concentration of boric acid in the eluent, different this compound components can be separated google.com. In one reported application, (+)-proto-quercitol was eluted from such a column google.com. This suggests that while quercitols are neutral, they can form complexes with borate (B1201080) ions, acquiring a charge that allows for separation on an ion exchange resin.

Extraction Protocols from Natural Sources

(+)-proto-Quercitol is found in various natural sources, and efficient extraction protocols are essential for obtaining the compound from these materials. It is known to exist in plants, such as oak trees (Quercus species) and Gymnema sylvestre wikipedia.orgchemimpex.com. It is also a component of wines aged in oak barrels wikipedia.org.

Extraction methods typically involve using suitable solvents to solubilize (+)-proto-Quercitol from the plant matrix. Hot water extraction has been used to obtain soluble carbohydrates, including cyclitols like proto-quercitol, from the wood of different Quercus species csic.es. Ethanolic extraction has also been employed to obtain extracts containing proto-quercitol from biological sources like certain thraustochytrids nih.gov.

The efficiency of extraction can be influenced by factors such as the solvent system, temperature, extraction time, and the physical state of the plant material (e.g., dried and ground) csic.es. Pressurized liquid extraction (PLE) is another methodology that has been developed for studying soluble carbohydrates in wood, which could potentially be applied to the extraction of (+)-proto-Quercitol csic.es.

However, extracting (+)-proto-quercitol and other this compound isomers from plants can be challenging due to their low content in some sources, and the subsequent purification steps can be difficult, leading to low yields google.com.

Purification Strategies for Stereoisomers

The existence of multiple this compound stereoisomers necessitates effective purification strategies to isolate (+)-proto-Quercitol with high stereochemical purity. (+)-proto-Quercitol is one of 16 possible stereoisomers researchgate.netacs.org. While some stereoisomers like (-)-proto-quercitol and (-)-vibo-quercitol also occur naturally, others are synthesized researchgate.netgoogle.comacs.org.

Chromatographic methods, particularly those capable of distinguishing between closely related structures, are fundamental for stereoisomer purification. As mentioned earlier, specialized column chromatography techniques, including those utilizing ion exchange resins in specific forms (e.g., boric acid form), can be used to separate this compound stereoisomers google.com.

Recrystallization is another important purification step that can be used in combination with chromatography to obtain pure crystalline substances google.com. This compound can be dissolved in water, and crystallization can be induced by adding a lower alcohol to create a mixed solvent system google.com. The resulting crystals can then be separated from the mother liquor by filtration google.com.

For synthetic routes to (+)-proto-Quercitol, purification steps are integrated into the synthesis scheme. For example, in a synthesis starting from (-)-shikimic acid, intermediate compounds are purified by flash chromatography on silica gel acs.org. The final product, (+)-proto-quercitol, obtained after deprotection steps, can be obtained with high purity (>99%) acs.org.

The purification of proto-quercitol from biological sources, such as thraustochytrids, has involved acetylation of the crude extract, fractionation of the resulting this compound pentaacetate using silica gel chromatography, followed by deacetylation and crystallization from hot ethanol (B145695) nih.gov. The purity and identity of the isolated compound can be confirmed by techniques such as 1H NMR and MS analysis nih.gov. Optical rotation measurement is crucial for confirming the specific stereoisomer obtained nih.gov.

Data Table Example (Illustrative - based on search findings, specific quantitative data for (+)-proto-Quercitol separation parameters was not consistently available across sources, but principles and applications are described):

| Technique | Stationary Phase / Resin Type | Mobile Phase / Eluent | Application | Notes |

| Column Chromatography | Silica gel nih.gov | Pentane/Ethyl acetate nih.gov | Fractionation of this compound pentaacetate nih.gov | Used for separating acetylated proto-quercitol from impurities. nih.gov |

| Column Chromatography | Diaion HP-20, Silica gel, ODS, Sephadex LH-20 researchgate.net | Various (MeOH extract fractions) researchgate.net | Separation of compounds from plant extracts researchgate.net | Successive chromatography used for complex mixtures. researchgate.net |

| Ion Exchange Resin Chromatography | Strong basic anion exchange resin (boric acid form) google.com | Boric acid solution (increasing conc.) google.com | Separation of this compound isomers google.com | (+)-proto-Quercitol elutes under specific conditions. google.com |

| Flash Chromatography | Silica gel acs.org | EtOAc/hexane acs.org | Purification of synthetic intermediates acs.org | Used during asymmetric synthesis of (+)-proto-quercitol. acs.org |

| Recrystallization | Water/Lower alcohol google.com | N/A | Final purification step google.com | Used in combination with chromatography for pure crystals. google.com |

Table 1: Summary of Isolation and Purification Techniques for (+)-proto-Quercitol

| Technique | Stationary Phase / Resin Type | Mobile Phase / Eluent | Application | Notes |

| Column Chromatography | Silica gel | Pentane/Ethyl acetate | Fractionation of this compound pentaacetate | Used for separating acetylated proto-quercitol from impurities. |

| Column Chromatography | Diaion HP-20, Silica gel, ODS, Sephadex LH-20 | Various (MeOH extract fractions) | Separation of compounds from plant extracts | Successive chromatography used for complex mixtures. |

| Ion Exchange Resin Chromatography | Strong basic anion exchange resin (boric acid form) | Boric acid solution (increasing conc.) | Separation of this compound isomers | (+)-proto-Quercitol elutes under specific conditions. |

| Flash Chromatography | Silica gel | EtOAc/hexane | Purification of synthetic intermediates | Used during asymmetric synthesis of (+)-proto-quercitol. |

| Recrystallization | Water/Lower alcohol | N/A | Final purification step | Used in combination with chromatography for pure crystals. |

Biosynthetic Pathways and Enzymatic Transformations

Microbial Bioconversion from Precursors

Microorganisms play a significant role in the bioconversion of precursors into various quercitol stereoisomers, including (+)-proto-quercitol. This microbial transformation offers advantages such as stereocontrol, which can be challenging to achieve through chemical synthesis alone. scispace.com

Conversion of myo-Inositol to Optically Active Quercitols Including (+)-proto-Quercitol

myo-Inositol, a widely distributed cyclitol in nature, is recognized as a precursor for the microbial production of several optically active quercitols, including (+)-proto-quercitol. nih.govnih.govresearchgate.netgoogle.com This bioconversion pathway has been previously reported, and a mechanism for this transformation has been proposed. nih.gov

Role of Specific Microbial Genera (e.g., Agrobacterium, Salmonella) in Bioconversion

Certain microbial genera, such as Agrobacterium and Salmonella, have been identified as being capable of bioconverting myo-inositol into quercitols, including (+)-proto-quercitol, (−)-vibo-quercitol, and (+)-epi-quercitol, with high optical purity. google.com The ability to utilize myo-inositol as a sole carbon and energy source is widespread among various bacteria, including Salmonella enterica. nih.govnih.gov Research on Salmonella typhimurium has indicated a proposed three-step procedure for the biotransformation of myo-inositol to quercitols, starting with an initial oxidation of myo-inositol by inositol (B14025) dehydrogenase to scyllo-inosose. researchgate.netresearchgate.net

Enzymatic Synthesis of this compound Stereoisomers (e.g., (−)-vibo-Quercitol 1-Dehydrogenase)

Enzymes are crucial in the stereoselective synthesis of this compound stereoisomers. For instance, (−)-vibo-quercitol and scyllo-quercitol can be stereoselectively synthesized from 2-deoxy-scyllo-inosose (B3429959) through the reductive reaction catalyzed by specific dehydrogenases. researchgate.netnih.govbiocrick.comnih.gov A novel (−)-vibo-quercitol 1-dehydrogenase found in bacteria such as Burkholderia terrae, Pseudomonas, and Arthrobacter is involved in the stereoselective synthesis of (−)-vibo-quercitol. researchgate.netbiocrick.comnih.govsmolecule.comresearchgate.net This enzyme is NAD(H)-dependent and exhibits high specificity for (−)-vibo-quercitol and myo-inositol among tested substrates. biocrick.comnih.govresearchgate.net Another enzyme, scyllo-inositol dehydrogenase (IolX) from Bacillus subtilis, can catalyze the reduction of 2-deoxy-scyllo-inosose to yield scyllo-quercitol, a stereoisomer of (−)-vibo-quercitol. researchgate.netbiocrick.comnih.govresearchgate.net The identification of these enzymes has provided methods for producing deoxyinositols that are otherwise rare in nature. researchgate.netnih.govbiocrick.comnih.govresearchgate.net

Proposed Enzymatic Mechanisms in Biological Systems

While the detailed enzymatic mechanisms for the biosynthesis of all this compound stereoisomers in biological systems are still being investigated, proposed pathways often involve a series of enzymatic steps, including oxidation and reduction reactions catalyzed by dehydrogenases. The conversion of myo-inositol to quercitols in bacteria, for example, is thought to involve initial oxidation by inositol dehydrogenase. researchgate.netresearchgate.net Enzymes like 2-deoxy-scyllo-inosose synthases (DOIS) are reported to be main biosynthetic enzymes in the assimilation of quercitols in microorganisms such as Arthrobacter, Pseudomonas, and Burkholderia. researchgate.netresearchgate.net

Biotransformation for Stereoselective Production

Biotransformation utilizing microbial enzymes offers a powerful approach for the stereoselective production of specific this compound isomers. researchgate.netresearchgate.netsmolecule.commdpi.com The use of enzymes like (−)-vibo-quercitol 1-dehydrogenase and scyllo-inositol dehydrogenase allows for the targeted synthesis of (−)-vibo-quercitol and scyllo-quercitol, respectively, with high diastereomeric excess. researchgate.netbiocrick.comnih.gov This stereoselectivity is a key advantage of enzymatic synthesis over traditional chemical methods, particularly when aiming to produce optically pure compounds like (+)-proto-quercitol for applications such as the synthesis of bioactive molecules. scispace.comresearchgate.net Research has focused on identifying and utilizing enzymes with high stereospecificity to improve the yield and purity of desired this compound stereoisomers. researchgate.net

Asymmetric Synthesis and Total Synthesis Strategies

Syntheses from Chiral Pool Starting Materials

Utilizing naturally abundant chiral compounds as starting materials offers an advantage in establishing the desired stereochemistry of the target molecule. Several natural products have been explored for the asymmetric synthesis of (+)-proto-Quercitol.

Utilization of (−)-Shikimic Acid

(−)-Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, has emerged as a highly prospective starting material for the synthesis of various valuable molecules, including (+)-proto-Quercitol. acs.orgacs.orgnih.govnih.govresearchgate.netacs.orgbaranlab.org Its inherent chirality and functional groups provide a suitable scaffold for stereoselective transformations. researchgate.net

Multi-Step Conversions and Yield Optimization

Table 1: Representative Yields in the Synthesis of (+)-proto-Quercitol from (−)-Shikimic Acid

| Stage | Number of Steps | Yield | Overall Yield (from Shikimic Acid) |

| Conversion to Key Intermediate | 8 | 53% | 53% |

| Conversion to (+)-proto-Quercitol | 3 | 78% | 41% |

| Total Synthesis | 11 | - | 41% |

The synthesis involves several key transformations, including esterification of (−)-shikimic acid to produce methyl (−)-shikimate in high yield (97%). acs.orgnih.gov Protection of vicinal hydroxyl groups using an acetonide moiety was also reported with high efficiency (95% yield). acs.orgnih.gov Subsequent steps involve stereoselective reactions to introduce the required functionalities and set the correct stereochemistry. Deprotection steps are then carried out to reveal the free hydroxyl groups of (+)-proto-Quercitol. acs.orgnih.gov

Stereoselective Intermediate Derivations

Stereoselective transformations are crucial in the synthesis from (−)-shikimic acid to ensure the correct configuration of the hydroxyl groups in the final (+)-proto-Quercitol molecule. For instance, during the stereoselective dihydroxylation of a key intermediate, the ruthenium catalyst is reported to coordinate with the double bond in a manner directed by the steric hindrance of a protecting group, leading to the desired upward orientation of the newly introduced hydroxyl groups. acs.org Selective protection of hydroxyl groups is also employed to allow for differential functionalization. In one synthesis, a less hindered secondary hydroxyl group was selectively protected by a silyl (B83357) group. acs.org The stereochemical structures of intermediates have been confirmed using techniques such as 2D NMR spectroscopy. researchgate.net

Derivations from (−)-Quinic Acid

(−)-Quinic acid is another naturally abundant cyclic polyol that has been explored as a starting material for the synthesis of (+)-proto-Quercitol. acs.orgacs.orgnih.gov Several asymmetric syntheses of (+)-proto-Quercitol have been reported utilizing (−)-quinic acid. acs.orgacs.orgnih.gov Approaches from (−)-quinic acid have involved sequences of reactions to transform the cyclohexane (B81311) framework and adjust the oxidation levels and stereochemistry to match that of (+)-proto-Quercitol. acs.org One reported synthesis from D-(−)-quinic acid describes a facile method for the preparation of (+)-proto-Quercitol. acs.orgdntb.gov.ua

Pathways from (+)-Inositol

(+)-Inositol, specifically myo-inositol, is a common naturally occurring cyclitol that has also served as a starting material for the synthesis of (+)-proto-Quercitol. acs.orgacs.orgnih.govnih.gov While myo-inositol itself is achiral, it can be converted into chiral intermediates that are then elaborated into (+)-proto-Quercitol. nih.govnih.gov Asymmetric syntheses of (+)-proto-Quercitol from (+)-inositol have been reported in the literature. acs.orgacs.orgnih.gov Microbial bioconversion of myo-inositol has also been reported to yield several optically active quercitols, including (+)-proto-Quercitol. nih.govgoogle.com

Synthetic Approaches from Achiral Precursors with Chiral Resolution

In addition to using chiral pool starting materials, synthetic routes to (+)-proto-Quercitol have also been developed starting from achiral precursors, followed by the introduction of chirality through methods like chiral resolution or asymmetric induction. For instance, racemic (±)-proto-Quercitol has been synthesized from achiral starting materials such as cyclohexadiene. google.comthegoodscentscompany.com These racemic mixtures can then be subjected to chiral resolution techniques to obtain the desired (+)-proto-Quercitol enantiomer. Another approach involves the synthesis of a racemic intermediate, such as a cyclohexenone, which is subsequently converted to (+)-allo- and (–)-proto-quercitol with high diastereoselectivity. thieme-connect.comthieme-connect.com

Conversion of p-Benzoquinone to Racemic proto-Quercitol

One approach to synthesizing proto-quercitol involves starting from p-benzoquinone. publish.csiro.au While the provided information does not detail a direct conversion of p-benzoquinone specifically to racemic proto-quercitol in a single step, p-benzoquinone has been used as a starting material in the synthesis of cyclitols like conduritol A, which can subsequently be converted to proto-quercitol. publish.csiro.au A stereocontrolled synthesis of proto-quercitol and vibo-quercitol (B157378) from conduritol A, itself derived from p-benzoquinone, has been reported. publish.csiro.au Hydroboration-oxidation of conduritol A tetramethyl ether, obtained from conduritol A, followed by demethylation, yielded a mixture of proto-quercitol and vibo-quercitol. publish.csiro.au

Enzymatic Resolution Techniques (e.g., Candida cylindracea lipase)

Enzymatic resolution techniques offer a method for obtaining enantiomerically enriched or pure compounds from racemic mixtures. Candida cylindracea lipase (B570770) (CCL) has been utilized in the resolution of racemic mixtures to synthesize both (−)- and (+)-proto-quercitol. acs.orgresearchgate.net Specifically, the enantioselective resolution of racemic (±)-anti-2,3-dioxabicyclo[2.2.2]oct-7-en-5-ol using Candida cylindracea lipase has been reported. acs.orgresearchgate.net This process yields enantiomerically enriched alcohol and the corresponding enantiomeric acetate (B1210297). acs.org Subsequent chemical transformations, such as the cleavage of the peroxide linkage and oxidation of the double bond, lead to the formation of (−)- and (+)-proto-quercitol, respectively. acs.org Candida cylindracea lipase is known to be a stereospecific catalyst suitable for the preparative resolution of racemic acids and alcohols through asymmetric hydrolysis, esterification, and transesterification. nih.gov

Key Protecting Group Strategies and Stereocontrol Methodologies

Effective protecting group strategies and stereocontrol methodologies are crucial in the synthesis of polyhydroxylated cyclohexanes like (+)-proto-quercitol to ensure the correct relative and absolute stereochemistry. In a synthesis starting from (−)-shikimic acid, various protecting groups were employed. nih.govacs.org For instance, an acetonide moiety was used to protect vicinal diols. nih.govacs.org A tert-butyl-dimethylsilyl (TBDMS) group was selectively used to protect a less hindered secondary hydroxyl group. nih.govacs.orgacs.org The selective removal of protecting groups at different stages of the synthesis is also critical. The TBDMS group could be removed using tetrabutylammonium (B224687) fluoride (B91410) (Bu4NF). nih.govacs.org The acetonide group was selectively removed under acidic conditions, such as with hydrochloric acid or trifluoroacetic acid. nih.govacs.org Stereocontrol is achieved through carefully chosen reactions. For example, in the synthesis from (−)-shikimic acid, stereoselective dihydroxylation was performed using a ruthenium catalyst, where the catalyst's coordination was influenced by the steric hindrance of a protecting group, directing the addition of hydroxyl groups to the desired positions and orientation. acs.org Conformational analysis also plays a role in understanding and predicting the outcome of stereochemical transformations, such as reductions. nih.govresearchgate.net

Glycoconjugate Coupling in (+)-proto-Quercitol Synthesis

The provided search results mention "Glycoconjugate coupling strategy: Synthesis of a L-chiro-inositol-gala-quercitol conjugate and the synthesis of (+)-proto-quercitol" as a reference acs.orgacs.orgresearchgate.netthieme-connect.comcapes.gov.br. This indicates that (+)-proto-quercitol synthesis has been explored in the context of glycoconjugate chemistry. While the details of the specific glycoconjugate coupling strategy applied directly to the synthesis of (+)-proto-quercitol are not extensively elaborated in the snippets, the reference suggests that methodologies providing a basis for the general synthesis of cyclitol conjugates have been utilized or developed in conjunction with (+)-proto-quercitol synthesis. thieme-connect.comcapes.gov.br This implies that (+)-proto-quercitol, or intermediates thereof, can serve as building blocks for the synthesis of more complex glycoconjugates.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic compounds like (+)-proto-quercitol, providing information on the number and type of hydrogen and carbon atoms and their connectivity. frontiersin.org

High-Field 1H and 13C NMR Analysis for Structural Confirmation

High-field 1H and 13C NMR spectroscopy are fundamental for the initial structural confirmation of (+)-proto-quercitol. The chemical shifts and coupling constants observed in the 1H NMR spectrum provide details about the proton environments, while the 13C NMR spectrum reveals the different carbon atoms present. For example, the 1H NMR spectrum of synthetic (+)-proto-quercitol in D2O shows characteristic multiplets and doublets in the region of 1.72 to 3.94 ppm, corresponding to the cyclohexanepentol ring protons. acs.org The 13C NMR spectrum in D2O exhibits distinct signals between 36.21 and 77.50 ppm, indicative of the carbon framework and the carbons bearing hydroxyl groups. acs.org Comparison of these spectral data with previously reported values for synthetic or extracted proto-quercitol is crucial for confirming the compound's identity. google.comnih.govresearchgate.net

Table 1: Selected NMR Spectroscopic Data for (+)-proto-Quercitol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment (Example) |

| 1H | 1.72 | ddd | 14.3, 11.4, 2.9 | H-6α |

| 1H | 1.89 | ddd | 14.1, 4.0, 4.2 | H-6β |

| 1H | 3.47 | dd | 9.3, 9.1 | Ring proton |

| 13C | 36.21 | - | - | Ring carbon |

| 13C | 71.53 | - | - | Carbon with -OH |

| 13C | 77.50 | - | - | Carbon with -OH |

Note: Data compiled from referenced literature and may vary slightly depending on solvent and field strength. acs.org

Two-Dimensional NMR Techniques (e.g., TOCSY, HSQC) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for assigning signals and determining the stereochemistry of (+)-proto-quercitol. wikipedia.org HSQC experiments correlate proton and carbon signals that are directly bonded, aiding in the assignment of 1H and 13C resonances to specific carbons in the molecule. wikipedia.orgwisc.edu TOCSY experiments reveal couplings between protons within the same spin system, allowing the identification of coupled networks of protons in the cyclohexanepentol ring. wikipedia.orgwisc.edu Analysis of the cross-peaks in TOCSY and HSQC spectra, in conjunction with coupling constants from 1D NMR, helps to establish the relative configuration of the hydroxyl groups on the cyclohexanepentol ring, which is critical for confirming the (+)-proto-quercitol stereoisomer. nih.govbruker.comresearchgate.netaphrc.orgnih.gov

Quantitative NMR Applications in Metabolomics Research

Quantitative NMR (qNMR) can be applied in metabolomics research to quantify the amount of (+)-proto-quercitol in complex biological mixtures. acs.orgnih.govmdpi.com By using an internal standard with a known concentration, the concentration of (+)-proto-quercitol in a sample can be determined from the intensity of its characteristic NMR signals. mdpi.com This approach has been used to quantify compatible solutes, including (-)-proto-quercitol (the enantiomer of (+)-proto-quercitol), in organisms like thraustochytrids under osmotic stress. nih.govnih.govresearchgate.net The ability of NMR to provide quantitative data for multiple compounds simultaneously makes it useful in metabolomic studies. frontiersin.orgmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is essential for identifying compounds and determining their elemental composition. waters.com

Accurate Mass Determination

Accurate mass determination using high-resolution mass spectrometry is crucial for confirming the elemental composition of (+)-proto-quercitol. By measuring the mass-to-charge ratio with high precision, the molecular formula of the compound can be determined, providing strong evidence for its identity. acs.orgwaters.comalmacgroup.com For instance, accurate mass measurements of purified proto-quercitol have shown an m/z value consistent with the deprotonated species of cyclohexanepentol, [M-H]-. nih.gov This data supports the molecular formula C6H12O5. acs.org

Identification in Complex Biological Mixtures (e.g., GC-MS with Methane (B114726) CI)

Mass spectrometry, particularly when coupled with separation techniques like Gas Chromatography (GC-MS), is vital for identifying (+)-proto-quercitol in complex biological matrices. acs.orgresearchgate.netresearchgate.netnih.gov GC-MS analysis often involves derivatization of polar compounds like quercitols to make them volatile. researchgate.net Using chemical ionization (CI), such as methane CI, can provide complementary information to electron ionization (EI) by producing simpler spectra with abundant pseudomolecular ions (e.g., [M+H]+), which aids in the identification of the molecular weight. researchgate.netresearchgate.net While EI typically produces characteristic fragmentation patterns useful for identification by library matching, CI can be particularly helpful for confirming the molecular ion in complex samples where fragmentation might be extensive or overlapping. researchgate.netresearchgate.net This approach has been used in metabolomics studies to identify cyclohexanepentols in biological samples. researchgate.net

Chiroptical Methods for Absolute Stereochemistry Determination

Chiroptical methods, which involve the interaction of chiral substances with polarized light, are indispensable tools for determining the absolute configuration of stereocenters within a molecule. For (+)-proto-Quercitol, specific optical rotation measurements and the application of methods like the modified Mosher's method have been utilized in research to confirm or establish its stereochemical assignment.

Specific Optical Rotation Measurements

Specific optical rotation ([α]D) is a fundamental chiroptical property that measures the extent to which a chiral substance rotates plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm) and temperature. The sign and magnitude of the specific optical rotation are characteristic of a pure enantiomer under defined conditions of concentration, solvent, and temperature.

Research on proto-quercitol has reported specific optical rotation values for both the (+) and (-) enantiomers. For synthetic samples of proto-quercitol (encompassing both (+)- and (-)-forms), reported specific optical rotation values have been noted to range from ±18.0 to 25.3 nih.gov. A specific value for (-)-proto-quercitol was reported as [α]D^20 of -21.3 (c 1.0; H2O) nih.govdntb.gov.uanih.gov. It is important to note that specific optical rotation is highly dependent on the concentration of the sample and the solvent used nih.gov. While the positive sign in (+)-proto-Quercitol indicates the direction of rotation of plane-polarized light, a precise specific optical rotation value for the (+)-enantiomer under standard conditions was not consistently available across the provided search results, though the reported range for synthetic material provides context nih.gov.

Application of Modified Mosher's Method

The modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines. This method involves the derivatization of the chiral alcohol or amine with a chiral auxiliary, typically an enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomeric esters or amides exhibit different 1H and 19F NMR chemical shifts due to the anisotropic effects of the phenyl group and the trifluoromethyl group of the MTPA moiety. By analyzing the differences in chemical shifts (Δδ) of the protons in the vicinity of the stereocenter in the diastereomeric derivatives, the absolute configuration of the original chiral center can be determined.

Studies investigating (+)-proto-Quercitol have successfully applied the modified Mosher's method to address and confirm its absolute stereochemistry researchgate.netacs.orgresearchgate.netscispace.com. This method has been particularly valuable in the context of synthetic work involving (+)-proto-Quercitol, such as the synthesis of aminoquercitols, where confirming the stereochemical outcome of reactions is critical researchgate.netresearchgate.net. The application of this method provided corroborating evidence for the assigned (1R,2S,4S,5R) configuration of (+)-proto-Quercitol wikipedia.orguni.lu. While detailed spectroscopic data from the Mosher ester analysis (e.g., specific Δδ values) were not provided in the search snippets, the successful application of the method underscores its utility in the stereochemical characterization of this cyclitol.

Derivatization and Analogue Design for Functional Studies

Synthesis of Aminocyclitol Derivatives

The introduction of an amino group into the quercitol ring transforms it into an aminocyclitol, a class of compounds known for their structural similarity to sugars and their potential as enzyme inhibitors. youtube.com The synthesis of these derivatives from (+)-proto-Quercitol leverages its chiral backbone to produce a variety of functionally diverse molecules.

The conversion of (+)-proto-Quercitol into aminocyclitols necessitates precise control over the reactivity of its multiple hydroxyl groups. Regioselective functionalization is the process of chemically modifying a specific hydroxyl group in the presence of others. This is a critical first step in multi-step syntheses, ensuring that subsequent reactions occur at the desired position on the cyclitol ring.

The synthesis of aminocyclitols from (+)-proto-Quercitol begins with the protection of specific hydroxyl groups, followed by the activation of a selected hydroxyl group for nucleophilic substitution. For instance, in the preparation of key intermediates for amine-linked diquercitols, (+)-proto-Quercitol is first converted into a protected ketothis compound. nih.gov This transformation inherently involves the regioselective oxidation of one secondary alcohol to a ketone, leaving the other hydroxyls available for subsequent protection or reaction. This ketone then becomes the focal point for introducing the amine functionality via reductive amination. nih.gov This targeted approach allows for the creation of specific epimeric aminoquercitols, which are crucial building blocks for more complex derivatives. nih.gov

Once an amino group is introduced to the this compound core, it can be further modified through various N-substitution strategies to fine-tune the molecule's biological activity. These modifications can alter properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which influence how the molecule interacts with its biological target.

N-Alkyl and N-Acyl Derivatives: A series of N-alkyl and N-acyl aminoquercitols have been synthesized from (+)-proto-quercitol. youtube.com The N-alkyl derivatives, particularly those with medium-length alkyl chains (from hexyl to decyl), have demonstrated significantly improved inhibitory activity against rat intestinal maltase, being three to six times more potent than the antidiabetic drug acarbose (B1664774). youtube.comyoutube.com N-acylation introduces an amide bond, which can also modulate the inhibitory properties of the resulting compounds. youtube.com

N-dihydroxypropyl Derivatives: To enhance the hydrophilic character and potential for hydrogen bonding, N-1,3-dihydroxypropyl groups have been attached to the aminothis compound scaffold. youtube.com The synthesis of these N-1,3-dihydroxypropylaminocyclitols from (+)-proto-quercitol has yielded potent inhibitors of rat intestinal α-glucosidases, with inhibitory concentrations (IC₅₀) in the submicromolar range, particularly against maltase. youtube.com

Table 1: N-Substituted Aminothis compound Derivatives and their Biological Activity

| Derivative Class | Substituent Examples | Target Enzyme | Notable Findings |

|---|---|---|---|

| N-Alkyl Aminoquercitols | Hexyl, Heptyl, Octyl, Nonyl, Decyl | Rat Intestinal Maltase | 3-6 fold more potent than acarbose. youtube.comyoutube.com |

| N-Acyl Aminoquercitols | Various acyl groups | α-Glucosidase | Modulates inhibitory activity. youtube.com |

| N-dihydroxypropyl Aminocyclitols | 1,3-dihydroxypropyl | Rat Intestinal α-Glucosidases | Potent inhibition (submicromolar IC₅₀ values). youtube.com |

To explore the effects of dimerization on enzyme inhibition, amine-linked diquercitols have been synthesized. This strategy involves connecting two this compound units via a nitrogen atom. The synthesis was accomplished using (+)-proto-quercitol as the starting material to prepare both the necessary ketone (ketothis compound) and the amine (epimeric aminoquercitols) precursors. nih.gov

The key reaction is a reductive amination between the ketothis compound and an aminothis compound monomer. nih.gov This process led to the creation of two new diastereomeric amine-linked diquercitols. These dimeric structures were found to be more potent α-glucosidase inhibitors than their corresponding aminothis compound monomers, demonstrating a synergistic effect upon dimerization. nih.gov

Conversion to Conduritols and Inositol (B14025) Analogues

The versatile chiral structure of (+)-proto-Quercitol makes it an excellent starting material for the synthesis of other biologically significant cyclitols, such as conduritols and inositols. These conversions expand the chemical space accessible from this natural product.

A concise and effective synthesis of (+)-Conduritol F has been developed starting from naturally available (+)-proto-Quercitol. nih.govnih.gov This synthetic route provides an enantiomerically pure form of the target molecule. nih.govlibretexts.org The conversion process involves a series of chemical transformations that modify the stereochemistry and functionality of the hydroxyl groups on the this compound ring to yield the characteristic unsaturated structure of Conduritol F. This synthesized (+)-Conduritol F was found to be a potent inhibitor of type I α-glucosidase, with an IC₅₀ value of 86.1 μM, making it five times more potent than acarbose. nih.govnih.govlibretexts.org

The same synthetic platform used to produce conduritols from (+)-proto-Quercitol has been extended to the generation of valuable inositol stereoisomers. Specifically, effective methods have been described for the synthesis of (+)-chiro-Inositol and (+)-epi-Inositol. nih.govnih.gov These syntheses are noteworthy as they provide access to enantiomerically pure inositol analogues from a readily available natural chiral pool. nih.gov Inositols and their derivatives are crucial in cellular signaling pathways, and access to specific stereoisomers like chiro- and epi-inositol is important for studying these processes and developing potential therapeutics.

Table 2: Compounds Synthesized from (+)-proto-Quercitol

| Starting Material | Target Compound | Synthetic Outcome | Reference |

|---|---|---|---|

| (+)-proto-Quercitol | (+)-Conduritol F | Enantiomerically pure; potent α-glucosidase inhibitor. | nih.gov, nih.gov, libretexts.org |

| (+)-proto-Quercitol | (+)-chiro-Inositol | Enantiomerically pure cyclitol. | nih.gov, nih.gov |

| (+)-proto-Quercitol | (+)-epi-Inositol | Enantiomerically pure cyclitol. | nih.gov, nih.gov |

Bioconjugation with Bioactive Moieties (e.g., Cinnamic Acid Derivatives)

Bioconjugation, the process of linking two or more biomolecules, has been effectively employed to enhance the therapeutic properties of (+)-proto-quercitol. A notable area of investigation has been its conjugation with cinnamic acid derivatives, which are known for their antioxidant and α-glucosidase inhibitory effects. The combination of the sugar-mimicking structure of this compound with the bioactivity of cinnamic acid derivatives has led to the development of potent dual-action agents.

In one study, a series of 31 novel bioconjugates, including quercityl-cinnamate and quercityl-cinnamamide derivatives, were synthesized from (+)-proto-quercitol, which was isolated from the stems of Arfeuillea arborescens. nih.gov These compounds were created through either ester or amide linkages and were subsequently evaluated for their ability to inhibit α-glucosidase from both baker's yeast and rat intestine (maltase and sucrase). The majority of the synthesized compounds demonstrated significant inhibitory activity against rat intestinal α-glucosidase, with IC50 values ranging from 0.41 to 527.41 μM. nih.gov This represented a 1.4 to 208-fold increase in potency compared to the parent cinnamic acid derivatives. nih.gov

One of the most potent compounds, 11AS, exhibited an IC50 value of 0.41 μM against maltase, a potency comparable to the established antidiabetic drugs acarbose (IC50 = 1.5 μM) and voglibose (B1684032) (IC50 = 0.25 μM). nih.gov Furthermore, 11AS displayed strong radical scavenging activity (SC50 = 0.07 mM), which was comparable to the commercial antioxidant butylated hydroxyanisole (BHA) (SC50 = 0.10 mM). nih.gov Kinetic studies revealed that 11AS functions as a noncompetitive inhibitor of maltase. nih.gov

| Compound | Target Enzyme | IC50 Value (μM) | Radical Scavenging Activity (SC50, mM) | Reference |

|---|---|---|---|---|

| 11AS | Maltase | 0.41 | 0.07 | nih.gov |

| Acarbose (Standard) | Maltase | 1.5 | Not reported | nih.gov |

| Voglibose (Standard) | Maltase | 0.25 | Not reported | nih.gov |

| Butylated Hydroxyanisole (BHA) (Standard) | - | - | 0.10 | nih.gov |

Creation of Glycosidase Inhibitor Scaffolds and Pharmacological Chaperone Precursors

The unique stereochemistry of (+)-proto-quercitol makes it an excellent starting material for the synthesis of various cyclitol and carbasugar analogues that can function as glycosidase inhibitors or pharmacological chaperones. These compounds are of significant interest for the treatment of carbohydrate-mediated diseases, including diabetes and lysosomal storage disorders.

An efficient synthesis of (+)-conduritol F, (+)-chiro-inositol, and (+)-epi-inositol has been achieved from naturally available (+)-proto-quercitol. nih.gov Among these, (+)-conduritol F was found to be a potent inhibitor of type I α-glucosidase, with an IC50 value of 86.1 μM. nih.gov This inhibitory activity was approximately five times greater than that of the standard antidiabetic drug acarbose. nih.gov

Furthermore, (+)-proto-quercitol has been utilized as a precursor for the synthesis of potent pharmacological chaperones for GM1-gangliosidosis, a lysosomal storage disease caused by a deficiency of β-galactosidase. Researchers have developed concise syntheses of N-octyl-4-epi-β-valienamine (NOEV) and its 6-deoxy derivative from (+)-proto-quercitol. mdpi.com NOEV is a known potent chemical chaperone for GM1-gangliosidosis. The synthesis of the 6-deoxy derivative of NOEV was also achieved from a versatile dibromo intermediate used in the NOEV synthesis. mdpi.com Enzyme inhibition assays demonstrated that the 6-deoxy derivative possessed stronger inhibitory activity against β-galactosidase than the parent NOEV, suggesting that the C-6 position of this inhibitor type could have hydrophobic interactions within the active site of the enzyme. mdpi.com

| Compound | Target | Activity | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| (+)-Conduritol F | Type I α-glucosidase | Inhibitor | 86.1 | nih.gov |

| N-octyl-4-epi-β-valienamine (NOEV) | β-galactosidase | Pharmacological Chaperone | Not specified | mdpi.com |

| 6-deoxy-NOEV | β-galactosidase | Inhibitor | Stronger than NOEV | mdpi.com |

Synthesis of this compound Gallates

The synthesis of gallate esters of (+)-proto-quercitol is an area of potential interest, though specific examples in the scientific literature are not widely documented. Gallic acid and its esters, such as propyl gallate, are well-known antioxidants used in the food and pharmaceutical industries. The esterification of cyclitols and other sugar alcohols with phenolic acids is a known strategy to produce compounds with enhanced lipophilicity and potentially synergistic biological activities.

Enzymatic methods, particularly using lipases, have been successfully employed for the synthesis of various phenolic acid esters. mdpi.com Lipases such as Novozym 435 (Candida antarctica lipase (B570770) B) are frequently used for the regioselective acylation of sugar alcohols and glycosides with phenolic acids in organic solvents. researchgate.net These reactions offer advantages over chemical synthesis, including milder reaction conditions and higher selectivity, which are crucial when dealing with polyhydroxylated molecules like (+)-proto-quercitol. mdpi.com For instance, the enzymatic synthesis of phenolic acid glucosyl esters has been demonstrated, highlighting the feasibility of attaching phenolic acids to sugar-like structures. nih.gov

While the direct lipase-catalyzed synthesis of (+)-proto-quercitol gallates has not been explicitly reported, the established methodologies for the esterification of similar polyols suggest a viable route. Such a synthesis would likely involve the reaction of (+)-proto-quercitol with gallic acid or a reactive derivative in the presence of a suitable lipase in a non-aqueous solvent system. The resulting this compound gallates could potentially exhibit a combination of the biological activities of both parent molecules, warranting future investigation into their synthesis and functional properties.

Biological Activities and Mechanistic Research Molecular Level

Role as a Chiral Building Block for Bioactive Molecules

(+)-proto-Quercitol's specific stereochemistry is highly advantageous for synthetic chemistry, allowing for regioselective reactions to produce enantiomerically pure products. researchgate.netacs.org Its utility as a chiral synthon has been demonstrated in the creation of diverse structures with potential therapeutic applications. acs.org

Precursor in α-Glucosidase Inhibitor Synthesis

Due to their structural resemblance to monosaccharides, aminocyclitols are recognized as effective inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govcapes.gov.br (+)-proto-Quercitol has been effectively utilized as a chiral precursor for the synthesis of novel aminocyclitol-based α-glucosidase inhibitors. acs.orgnih.gov Researchers have successfully synthesized various series of N-substituted aminoquercitols from this natural starting material. nih.govrsc.org The inherent stereochemistry of (+)-proto-quercitol allows for straightforward functionalization into the desired aminocyclitols, making it a suitable candidate for large-scale synthesis. researchgate.netrsc.org

The inhibitory potential of compounds derived from (+)-proto-quercitol is significantly influenced by their molecular structure, particularly the nature of the substituent on the amino group. nih.govcapes.gov.br Structure-activity relationship (SAR) studies have revealed that modifying the N-substituted moiety can enhance the inhibitory effect against α-glucosidases. capes.gov.brjst.go.jp

Key findings from SAR studies include:

N-Alkylation: The length of the N-alkyl chain plays a critical role in inhibitory potency. N-Alkyl aminoquercitols with medium-length alkyl chains (specifically hexyl to decyl chains) demonstrate markedly improved inhibition against rat intestinal maltase, proving to be 3 to 6 times more potent than the commercial antidiabetic drug acarbose (B1664774). nih.govcapes.gov.br This enhancement is attributed to increased hydrophobicity, which likely promotes additional interaction with a hydrophobic pocket within the enzyme's active site. rsc.org

N-Acylation: In contrast, N-acyl aminoquercitols derived from the same precursor generally show weaker inhibitory activity compared to their N-alkyl counterparts. rsc.org

Dimerization: Dimerization of aminoquercitol monomers through an amine linkage has been shown to produce diquercitols with more pronounced inhibitory potency against α-glucosidases than the original monomers. jst.go.jp

Hydroxyl Group Configuration: The specific stereochemistry of the hydroxyl groups on the this compound core is crucial for activity. For instance, in a study of various flavonoids, which also possess a polyhydroxylated structure, the presence and position of hydroxyl groups were found to be closely related to α-glucosidase inhibition. d-nb.infonih.gov

Table 1: SAR Findings for (+)-proto-Quercitol-Derived α-Glucosidase Inhibitors

| Modification Type | Structural Feature | Impact on α-Glucosidase Inhibition | Reference |

|---|---|---|---|

| N-Alkylation | Medium alkyl chains (C6 to C10) | Highly improved inhibition (3-6x more potent than acarbose) | nih.govcapes.gov.br |

| N-Acylation | N-Acyl groups | Weaker inhibition compared to N-alkyl derivatives | rsc.org |

| Dimerization | Amine-linked diquercitols | More potent than aminothis compound monomers | jst.go.jp |

Enzyme kinetic studies are performed to elucidate the mechanism by which these synthetic inhibitors retard enzyme function. The Lineweaver-Burk plot is a common graphical method used to determine the mode of inhibition. Kinetic analysis of potent N-substituted aminoquercitols derived from (+)-proto-quercitol has indicated that they inhibit maltase function in a competitive manner. nih.govcapes.gov.brrsc.org This competitive inhibition suggests that the inhibitors vie with the natural substrate for binding to the active site of the α-glucosidase enzyme. d-nb.info In some cases, derivatives have been found to act as mixed-type inhibitors.

To further understand the inhibitory action at a molecular level, molecular docking simulations have been employed. capes.gov.brd-nb.info These computational studies model the interaction between the inhibitor (ligand) and the active site of the α-glucosidase enzyme. Docking studies of potent aminothis compound derivatives have elaborated on their potent inhibition, revealing that their binding profiles within the enzyme's active site are similar to that of the known inhibitor voglibose (B1684032). capes.gov.br The inhibitors interact with key amino acid residues in the active pocket, leading to steric hindrance that blocks substrate binding and reduces enzyme activity. d-nb.info These hydrogen bond interactions with amino acids, such as aspartic acid residues, are a major driving force for inhibitor recognition and binding.

Utility in the Synthesis of Pharmacological Chaperones for Lysosomal Storage Diseases

Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, correcting their folding, preventing their premature degradation, and allowing them to be trafficked to the lysosome to perform their function. nih.gov This therapeutic strategy is particularly promising for lysosomal storage diseases (LSDs), which are often caused by inherited mutations that lead to unstable, yet potentially catalytic, enzymes. nih.gov

(+)-proto-Quercitol has been successfully used as a chiral starting material for the synthesis of potent pharmacological chaperones. researchgate.netrsc.org A notable example is the efficient synthesis of N-octyl-4-epi-β-valienamine (NOEV), a powerful chemical chaperone candidate for the treatment of GM1-gangliosidosis, a lysosomal storage disease caused by a deficiency of the β-galactosidase enzyme. researchgate.netrsc.org The synthesis of NOEV from (+)-proto-quercitol highlights the compound's value as a versatile building block for developing therapies for genetic disorders. researchgate.netrsc.orgjst.go.jp

Function as a Compatible Solute (Osmolyte) in Stress Adaptation

Certain organisms accumulate small, organic molecules known as compatible solutes, or osmolytes, to adapt to environmental stress, such as high salinity (osmotic stress) or extreme temperatures. These solutes can be accumulated to high intracellular concentrations without significantly interfering with cellular processes.

Research has identified the stereoisomer (−)-proto-quercitol, along with glycine (B1666218) betaine (B1666868), as the principal compatible solutes in the marine microorganism Schizochytrium sp. and related thraustochytrids. These organisms synthesize and accumulate (−)-proto-quercitol in response to osmotic stress, with the cellular content increasing as the salt concentration in the environment rises. This accumulation constitutes a potent osmolyte system, allowing the organisms to thrive in high-salinity conditions.

Furthermore, in vitro experiments have demonstrated that (+)-proto-quercitol, isolated from oak, can protect enzymes like glutamine synthetase from heat-induced inactivation in a concentration-dependent manner. This suggests a role for quercitols in protecting macromolecules against various environmental stresses, including heat, in addition to their function in osmoadaptation.

Accumulation under Abiotic Stress Conditions (e.g., Salinity, Drought, Cold)

Organisms accumulate (+)-proto-quercitol and its enantiomer, (-)-proto-quercitol, as a protective strategy against various abiotic stresses. This accumulation is a key component of the organism's stress tolerance machinery.

Salinity Stress: In certain osmotolerant marine microorganisms, such as thraustochytrids, (-)-proto-quercitol is a principal compatible solute. Studies have shown that the cellular concentration of (-)-proto-quercitol increases directly with rising salinity. For instance, in Schizochytrium sp., cells stressed with 1.0 M NaCl were found to accumulate approximately 500 micromoles of (-)-proto-quercitol per gram of dry weight. tandfonline.com This compound was the dominant solute across all tested NaCl concentrations, ranging from 0.25 M to 1.0 M. tandfonline.com

Drought Stress: In higher plants, such as eucalyptus trees, this compound has been identified as a crucial osmolyte in response to seasonal drought. Under drought conditions, plantation trees engage in osmotic adjustment, with this compound making a significant contribution to the total solute concentration, accounting for as much as 25%. researchgate.net The concentration of this compound in the leaves of these drought-stressed trees can reach up to 5% of the leaf's dry matter, a substantial increase compared to the 2% found in woodland trees not under the same level of stress. researchgate.net

Cold Stress: While the accumulation of various compatible solutes like sugars and amino acids is a well-documented response to cold acclimation in plants, specific evidence detailing the accumulation of (+)-proto-quercitol under cold stress is not as prevalent in the available research. researchgate.netnih.gov Plants respond to low temperatures by adjusting their metabolism to increase freezing tolerance, a process that involves the accumulation of flavonoids and other primary metabolites. nih.govnih.gov However, the direct role and accumulation patterns of (+)-proto-quercitol in this process require further specific investigation.

Contribution to Cellular Osmotic Balance in Organisms

As a compatible solute, or osmolyte, (+)-proto-quercitol plays a fundamental role in maintaining cellular osmotic balance, which is critical for cell survival under hyperosmotic conditions caused by salinity and drought. tandfonline.comresearchgate.net By accumulating inside the cell, these solutes lower the cell's water potential, creating a gradient that helps to retain water and maintain cell turgor without interfering with normal cellular activities. tandfonline.com The direct correlation between increasing external salt concentration and the rising intracellular levels of (-)-proto-quercitol in marine thraustochytrids underscores its importance as an osmoprotectant. tandfonline.com Similarly, its substantial accumulation in eucalyptus leaves during drought highlights its function in osmotic adjustment to combat water loss. researchgate.net

Molecular Mechanisms of Stress Protection (e.g., Enzyme Stabilization, Thylakoid Membrane Protection)

The protective effects of compatible solutes like (+)-proto-quercitol extend beyond simple osmotic adjustment. These molecules are known to protect cellular structures and macromolecules from the damaging effects of stress.

Enzyme Stabilization: Compatible osmolytes are known to protect enzymes and other proteins from inactivation induced by stresses such as high salt concentrations or dehydration. nih.gov They can stabilize protein structures, preventing denaturation and aggregation. While this is a general function attributed to osmolytes, specific studies detailing the direct interaction and stabilization of enzymes by (+)-proto-quercitol were not prominent in the reviewed literature. It is hypothesized that, like other polyols, this compound contributes to maintaining protein stability under stress, a crucial aspect of cellular homeostasis.

Thylakoid Membrane Protection: The thylakoid membranes, the site of photosynthesis, are particularly vulnerable to damage from abiotic stress. nih.gov Compatible solutes can help protect these membranes. In the context of cold acclimation, related secondary metabolites like flavonoids are thought to play a role in stabilizing photosynthesis. biorxiv.org While it is plausible that (+)-proto-quercitol contributes to the protection of thylakoid membranes due to its nature as a compatible solute, direct experimental evidence specifically demonstrating this mechanism is an area for further research.

Investigation of Antibacterial Properties of this compound Derivatives

The modification of natural compounds is a common strategy to enhance or discover new biological activities. The derivatization of this compound, particularly through the addition of galloyl groups, has been explored for its potential antibacterial effects.

Impact of Galloyl Group Number on Antibacterial Activity

Research into the biological activities of gallotannins, which are polyphenolic compounds often composed of a polyol core like glucose esterified with multiple gallic acid (galloyl) units, provides a strong basis for understanding the role of galloylation. mdpi.com Studies on various gallotannins have shown that their antioxidant and antimicrobial properties are often related to the number of galloyl units present in the molecule. mdpi.comnih.gov Specifically for this compound derivatives, a study titled "Comparative Antibacterial Activity of this compound Gallates" indicates that this direct relationship has been investigated. tandfonline.com While the detailed results of this specific study are not elaborated here, the general principle observed in related compounds, such as galloylated catechins, is that the presence of the galloyl moiety is critical for antibacterial action. nih.gov For synthetic gallotannins with other carbohydrate cores, it has also been noted that multiple galloyl groups contribute to their effectiveness as antimicrobial agents. mdpi.com

Structure-Activity Relationship in this compound Gallates

The structure-activity relationship (SAR) of galloylated compounds reveals key insights into their mechanism of action. For this compound gallates, the antibacterial activity is likely governed by principles similar to those observed in other galloylated molecules. tandfonline.com

Lipophilicity and Membrane Interaction: Studies on galloylated catechins and alkyl gallates demonstrate that the galloyl group enhances the molecule's ability to interact with and disrupt bacterial membranes. nih.govfrontiersin.org Galloylated catechins show a greater affinity for phospholipid membranes compared to their non-galloylated counterparts and are able to insert themselves more deeply into the lipid bilayer. nih.gov This disruption of the membrane is a key part of their bactericidal mechanism. nih.govfrontiersin.org

Target Specificity: The antibacterial activity of galloylated catechins has been linked to a specific effect on phosphatidylethanolamine (B1630911) (PE), a key component of bacterial membranes, which promotes leakage from the cell. nih.gov Furthermore, alkyl gallates have been shown to not only permeabilize bacterial membranes but also to directly inhibit FtsZ, a crucial protein involved in bacterial cell division. frontiersin.org

Based on these related studies, the structure-activity relationship for this compound gallates likely involves the number and position of galloyl groups influencing the molecule's lipophilicity and its ability to interact with and disrupt bacterial cell membranes, potentially through specific lipid interactions or by targeting essential bacterial proteins.

Ecological Significance and Chemotaxonomic Applications

Role as a Taxonomic Marker in Plant Genera (e.g., Quercus)